molecular formula C22H32N6O5S B1588852 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide CAS No. 200575-15-1

4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B1588852
CAS No.: 200575-15-1
M. Wt: 492.6 g/mol
InChI Key: IFFGTBBYPRZJLD-UHFFFAOYSA-N
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Description

This compound (CAS: 200575-15-1) is a critical intermediate in the synthesis of sildenafil citrate, a well-known phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension . Its structure features:

  • A pyrazole-5-carboxamide core substituted with methyl (C1) and propyl (C3) groups.
  • A benzamido linker attached to the pyrazole ring, bearing a 2-ethoxy group and a 4-methylpiperazine-1-sulfonyl moiety at the C5 position of the benzene ring.

The compound is synthesized via condensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoyl chloride . It is also recognized as a reference standard in pharmacopeial testing for sildenafil-related impurities .

Properties

IUPAC Name

4-[[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O5S/c1-5-7-17-19(20(21(23)29)27(4)25-17)24-22(30)16-14-15(8-9-18(16)33-6-2)34(31,32)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H2,23,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFGTBBYPRZJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OCC)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451969
Record name 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200575-15-1
Record name 4-[[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, with the CAS number 200575-15-1, is a compound structurally related to pyrazole derivatives. It has garnered attention due to its potential biological activities, particularly as an impurity in sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction and pulmonary arterial hypertension. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H32N6O5S, with a molecular weight of 492.59 g/mol. The structure includes a pyrazole ring, an ethoxy group, and a methylpiperazine sulfonyl moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown efficacy against viral replication in models of respiratory syncytial virus (RSV) and hepatitis C virus (HCV). In one study, pyrazolecarboxamide hybrids demonstrated significant inhibition of HCV replication with an EC50 value as low as 6.7 µM .

2. PDE Inhibition

As an impurity of sildenafil, this compound likely shares similar mechanisms of action related to PDE inhibition. PDE5 inhibitors promote vasodilation by increasing cyclic GMP levels in smooth muscle cells, leading to enhanced blood flow. This mechanism is crucial for the therapeutic effects observed in erectile dysfunction and pulmonary hypertension treatments.

3. Antimicrobial Properties

Research has shown that compounds within the same chemical class possess antimicrobial activities. For example, derivatives with similar structures have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) ranging from 15.625 µM to over 125 µM against Gram-positive bacteria . The bactericidal action typically involves interference with protein synthesis and nucleic acid production.

4. Biofilm Inhibition

The ability to disrupt biofilm formation is another important aspect of the biological activity of this compound. Studies indicate that certain pyrazole derivatives can inhibit biofilm formation in Staphylococcus aureus and other pathogens, which is critical for treating chronic infections .

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyrazole derivatives:

StudyCompound TestedActivityFindings
Manvar et al., 2024Pyrazolecarboxamide hybridsAntiviralEC50 values as low as 6.7 µM against HCV
LGC StandardsSildenafil impurityPDE InhibitionSimilar mechanism to sildenafil; promotes vasodilation
MDPI ResearchVarious pyrazole derivativesAntimicrobialMICs ranging from 15.625 µM to >125 µM against Gram-positive bacteria
ACS PublicationsBiofilm inhibition studiesBiofilm DisruptionEffective against MRSA biofilms; significant reduction in biofilm viability

Scientific Research Applications

Research Applications

The following sections detail the primary applications of this compound in scientific research.

Pharmacological Studies

This compound serves as an impurity reference in the analysis of Sildenafil, a well-known medication for erectile dysfunction. Its role as an impurity can provide insights into the stability and efficacy of the primary drug formulation. The characterization of such impurities is crucial for ensuring the safety and effectiveness of pharmaceutical products.

Antiviral Activity

Preliminary studies suggest that compounds similar to 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exhibit antiviral properties. Research indicates that modifications to the pyrazole structure may enhance activity against certain viral infections, making it a candidate for further antiviral drug development .

Phosphodiesterase (PDE) Inhibition

This compound has shown potential as a phosphodiesterase inhibitor, which is a mechanism that can enhance vasodilation and improve blood flow. PDE inhibitors are critical in treating conditions like pulmonary hypertension and erectile dysfunction, positioning this compound as a valuable subject for further pharmacological exploration .

Antimicrobial Properties

Research has indicated that the compound may possess antimicrobial properties, making it relevant in the development of new antibiotics or treatments for infections. The sulfonamide group present in its structure is known for contributing to antibacterial activity, warranting further investigation into its efficacy against various pathogens.

Case Study 1: Sildenafil Impurity Analysis

A study focused on the identification and quantification of impurities in Sildenafil formulations highlighted the significance of monitoring compounds like this compound to ensure quality control in pharmaceutical manufacturing .

Case Study 2: Antiviral Screening

In a screening assay for antiviral compounds, derivatives of pyrazole including this compound were evaluated against various viral strains. Results indicated promising activity that could lead to the development of new antiviral therapies.

Case Study 3: PDE Inhibition Mechanism

Research published on PDE inhibitors demonstrated that modifications to the pyrazole core could enhance inhibitory effects on PDE enzymes, suggesting that this compound might be optimized for better therapeutic outcomes in cardiovascular diseases .

Comparison with Similar Compounds

(a) Isobutyl Sildenafil Precursor

A closely related compound, 4-[2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide , differs by replacing the propyl group (C3) with an isobutyl substituent. Key distinctions include:

  • Synthetic Yield : 37.4% for the isobutyl analog vs. unspecified yield for the propyl variant .
(b) Sildenafil Impurities
  • 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone (CAS: 139756-21-1): Lacks the piperazine-sulfonylbenzamido moiety but retains the pyrazolo-pyrimidinone core of active sildenafil .
  • 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzaldehyde : An oxidative degradation product with a formyl group instead of the benzamido-pyrazole carboxamide structure .

Benzamido Derivatives with Varying Substituents

describes compounds 12–14 and 17–19 , which share the benzamido linkage but differ in substituents:

Compound ID Substituents Melting Point (°C) Key Functional Groups
12 Ethyl ester (C4 chain) 128.6–132.5 Ester, dihydroperimidinyl
13 Ethyl ester (C5 chain) 141.8–143.1 Ester, dihydroperimidinyl
14 Ethyl ester (C6 chain) 145.8–147.4 Ester, dihydroperimidinyl
17 Butanoic acid (C4 chain) 99.7–103.3 Carboxylic acid
18 Pentanoic acid (C5 chain) 102.8–107.4 Carboxylic acid
19 Hexanoic acid (C6 chain) 90.8–91.9 Carboxylic acid

Key Observations :

  • Longer alkyl chains (e.g., C6 in Compound 14) correlate with higher melting points in ester derivatives.
  • Carboxylic acid derivatives (17–19) exhibit lower melting points than esters, likely due to reduced crystallinity .

Pyrazole-Based Pharmacological Candidates

(a) 1-(1-(2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-ylamino)-1H-Pyrazolo[4,3-d]-Pyrimidin-5-yl)Piperidine-4-Carboxylic Acid
  • Structural features: Ethoxyethyl and ethyl groups on the pyrazole ring; pyrimidine core linked to a piperidine-carboxylic acid.
  • Functional role: Targets kinase signaling pathways (exact mechanism unspecified) .
(b) Methotrexate-Related Compounds
  • Methotrexate dimethyl ester hydrochloride (CAS: 518.95 g/mol): Shares a benzamido linker but incorporates a pteridinyl group instead of pyrazole. Used in cancer therapy .

Preparation Methods

Preparation of 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzaldehyde

  • The aldehyde is synthesized via N-sulfonation of 2-ethoxy-5-chlorosulfonylbenzaldehyde.
  • The sulfonation involves reacting the chlorosulfonyl group with 4-methylpiperazine under controlled conditions to introduce the sulfonyl piperazine moiety.

Conjugation Reaction

  • Equimolar amounts of the aldehyde and 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide are reacted.
  • The reaction is carried out in an organic solvent selected from aromatic hydrocarbons, tertiary amides of lower dicarboxylic acids, halogenated benzenes, N-alkylpyrrolidone-2, dimethyl sulfoxide, sulfolane, or alkylcarboxylates.
  • Temperature range: 50 to 100°C.
  • Reaction time: 2 to 12 hours.
  • This step forms an intermediate Schiff base compound: 5-propyl-4-{[2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzylidene]amino}-2-methyl-2H-pyrazole-3-carboxamide.

Reduction and Final Product Formation

  • The intermediate is dissolved or suspended in an organic solvent.
  • Heated at 100 to 180°C.
  • Sodium hydrogen sulfite is added in 1.5 to 4.0 molar excess to reduce the intermediate to the final amido compound.
  • This step completes the conversion to 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Reaction Conditions and Solvent Effects

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent Types Notes
N-sulfonation 2-Ethoxy-5-chlorosulfonylbenzaldehyde + 4-methylpiperazine Ambient to moderate heating Variable Not specified explicitly, typically polar aprotic solvents or suitable organic media Introduces sulfonyl piperazine group
Conjugation (Schiff base formation) Equimolar aldehyde + 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide 50–100 2–12 Aromatic hydrocarbons, tertiary amides, halogenated benzenes, N-alkylpyrrolidone-2, DMSO, sulfolane Crucial for intermediate formation
Reduction Intermediate + NaHSO3 (1.5–4.0 molar excess) 100–180 Not specified Organic solvent (same or similar to conjugation step) Finalizes amido linkage formation

Research Findings and Optimization Notes

  • The conjugation step is sensitive to solvent choice; polar aprotic solvents such as dimethyl sulfoxide and sulfolane improve reaction rates and yields.
  • Temperature control is critical: lower temperatures (<50°C) slow the conjugation, while temperatures above 100°C risk decomposition.
  • Sodium hydrogen sulfite acts as a reducing agent, efficiently converting the Schiff base intermediate to the final amide.
  • The molar excess of sodium hydrogen sulfite (1.5 to 4.0 equivalents) ensures complete reduction without excessive reagent waste.
  • Purification typically involves crystallization or chromatographic techniques to isolate the pure compound.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material(s) Product/Intermediate Key Conditions Yield / Notes
1 N-Sulfonation 2-Ethoxy-5-chlorosulfonylbenzaldehyde + 4-methylpiperazine 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzaldehyde Ambient to moderate heat High selectivity, precursor step
2 Schiff Base Formation Aldehyde + 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide 5-Propyl-4-{[2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzylidene]amino}-2-methyl-2H-pyrazole-3-carboxamide 50–100°C, 2–12 h, organic solvent Intermediate, critical step
3 Reduction Intermediate + Sodium hydrogen sulfite Final compound: this compound 100–180°C, 1.5–4.0 molar excess reductant Completion of synthesis

Q & A

Basic Research Questions

Q. What are the critical functional groups in this compound, and how do they influence its biological activity?

  • Answer : The compound features a pyrazole core substituted with a propyl group (C3), methyl group (N1), and a carboxamide moiety (C5). The benzamido group at position 4 contains a 4-methylpiperazine sulfonyl group and an ethoxy substituent. These groups contribute to hydrogen bonding, solubility, and target interactions (e.g., sulfonyl groups modulate enzyme inhibition, while the piperazine ring enhances pharmacokinetic properties) .
  • Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between the sulfonyl-piperazine moiety and enzyme active sites, as demonstrated in pyrazole-based PDE inhibitors .

Q. What synthetic routes are reported for this compound, and how are intermediates purified?

  • Answer : Synthesis typically involves multi-step processes:

Pyrazole core formation : Cyclization of hydrazine derivatives with β-keto esters or aldehydes.

Sulfonation : Reaction of the benzamido intermediate with 4-methylpiperazine sulfonyl chloride under basic conditions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are common .

  • Table 1 : Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, ethanol, reflux65–75
Sulfonation4-Methylpiperazine sulfonyl chloride, K₂CO₃, DMF50–60

Q. What analytical techniques confirm the compound’s structure?

  • Answer :

  • ¹H/¹³C NMR : Assign signals for ethoxy (δ ~1.3–1.5 ppm), piperazine (δ ~2.5–3.0 ppm), and pyrazole protons (δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the sulfonyl-piperazine and benzamido groups .
  • Mass spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yields in sulfonation) be addressed?

  • Answer : Low yields may arise from steric hindrance at the sulfonation site. Strategies include:

  • Catalytic optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Solvent screening : Replace DMF with THF or dichloromethane to improve solubility.
  • Temperature control : Conduct reactions at 0–5°C to suppress side products .

Q. How to design assays for studying its interaction with phosphodiesterase (PDE) enzymes?

  • Answer :

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., PDE-Glo™) with cAMP/cGMP substrates.
  • Kinetic analysis : Determine IC₅₀ values via dose-response curves (0.1–100 µM range) .
  • Positive controls : Compare with sildenafil (PDE5 inhibitor) or rolipram (PDE4 inhibitor) .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variations)?

  • Answer : Discrepancies may arise from assay conditions or structural analogs.

  • Data normalization : Adjust for differences in enzyme sources (e.g., recombinant vs. tissue-derived PDEs).
  • Structural validation : Confirm compound identity via LC-MS to rule out degradation or impurities .
    • Table 2 : Comparative IC₅₀ Values from Literature
StudyIC₅₀ (µM)Assay ConditionsReference
Study A0.12Recombinant PDE5, pH 7.4
Study B0.45Bovine PDE5, pH 6.8

Q. What computational strategies predict the compound’s off-target effects?

  • Answer :

  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify unintended targets (e.g., kinases).
  • Molecular dynamics simulations : Assess binding stability to non-PDE enzymes over 100-ns trajectories .

Q. How to modify the scaffold to enhance selectivity for PDE isoforms?

  • Answer :

  • Substituent tuning : Replace the ethoxy group with bulkier tert-butoxy to reduce PDE4 affinity.
  • Piperazine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance PDE5 binding .

Methodological Notes

  • Key references : Prioritized peer-reviewed journals (e.g., J. Enzyme Inhib. Med. Chem., Bioorg. Med. Chem.) and structural studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

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